molecular formula C11H10O6 B060649 6,8-Dihydroxy-5,7-dimethoxycoumarin CAS No. 167105-92-2

6,8-Dihydroxy-5,7-dimethoxycoumarin

Cat. No. B060649
CAS RN: 167105-92-2
M. Wt: 238.19 g/mol
InChI Key: AXXSKWGVOIJTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dihydroxy-5,7-dimethoxycoumarin, also known as esculetin, is a natural coumarin derivative found in various plants. It has been extensively studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and antitumor effects.

Scientific Research Applications

Isofraxidin and Its Pharmacological Properties

Isofraxidin (IF), closely related to 6,8-Dihydroxy-5,7-dimethoxycoumarin, has been studied for its multiple pharmacological effects, including anticancer, cardioprotective, and neuroprotective effects. IF's action mechanisms include targeting various inflammatory mediators such as NF-κB, TNF-α, and MMPs, indicating its potential in combating different diseases. The extraction and synthesis of IF involve methods like microwave, mechanochemical, and ultrasound, highlighting the diverse methods for its isolation and production for further pharmacological use (Majnooni et al., 2020).

Synthesis and Selective Modification of Dihydroxycoumarins

Research on the synthesis of unsymmetrically substituted 5,7-dihydroxycoumarins, which is a structural challenge due to the chemical equivalence of hydroxy groups, has led to the development of efficient strategies for selective modification. These advancements facilitate the synthesis of new drug candidates and the total synthesis of natural products, demonstrating the significant role of coumarin derivatives in medicinal chemistry (Fatykhov et al., 2020).

Anti-inflammatory Effects of Coumarin Derivatives

Coumarin and its derivatives, including those structurally similar to 6,8-Dihydroxy-5,7-dimethoxycoumarin, have shown potent anti-inflammatory and antioxidant properties. These compounds reduce tissue edema and inhibit prostaglandin biosynthesis, a key process in inflammation. The structure-function relationship of coumarins as anti-inflammatory agents has been extensively studied, providing insights into their potential therapeutic applications (Hadjipavlou-Litina et al., 2007).

Pharmacological and Nutritional Effects

The pharmacological and nutritional effects of natural coumarins have been comprehensively reviewed, highlighting their antitumor, anti-inflammation, antiviral, and antibacterial activities. The structure-activity relationship of coumarin molecules allows for the design of more active and less toxic agents, underscoring the therapeutic potential of coumarins in various disease contexts (Zhu & Jiang, 2018).

properties

IUPAC Name

6,8-dihydroxy-5,7-dimethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-15-9-5-3-4-6(12)17-10(5)8(14)11(16-2)7(9)13/h3-4,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXSKWGVOIJTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1C=CC(=O)O2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168230
Record name 6,8-Dihydroxy-5,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dihydroxy-5,7-dimethoxycoumarin

CAS RN

167105-92-2
Record name 6,8-Dihydroxy-5,7-dimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dihydroxy-5,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dihydroxy-5,7-dimethoxycoumarin
Reactant of Route 2
6,8-Dihydroxy-5,7-dimethoxycoumarin
Reactant of Route 3
6,8-Dihydroxy-5,7-dimethoxycoumarin
Reactant of Route 4
6,8-Dihydroxy-5,7-dimethoxycoumarin
Reactant of Route 5
6,8-Dihydroxy-5,7-dimethoxycoumarin
Reactant of Route 6
6,8-Dihydroxy-5,7-dimethoxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.